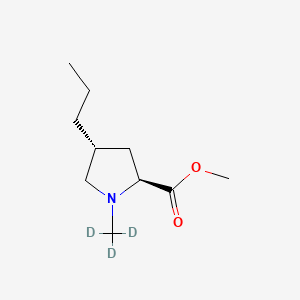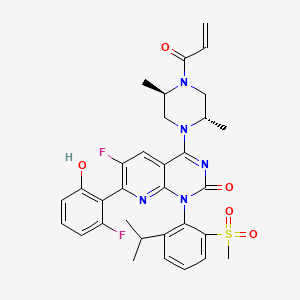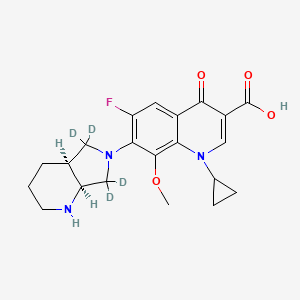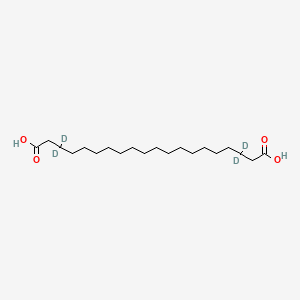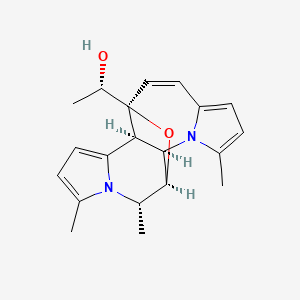![molecular formula C17H17N5O2S B12421217 (5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RIP2 kinase inhibitor 1 is a small molecule that targets receptor-interacting serine/threonine-protein kinase 2 (RIPK2). RIPK2 is a crucial mediator in the signaling pathways of nucleotide-binding oligomerization domain 1 (NOD1) and nucleotide-binding oligomerization domain 2 (NOD2), which are involved in the innate immune response. The inhibition of RIPK2 has been shown to have therapeutic potential in treating various inflammatory and autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RIP2 kinase inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of similarity-based virtual screening and molecular docking analysis to identify compounds with a binding pattern similar to ponatinib. The identified compounds are then synthesized through a series of chemical reactions, including nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of RIP2 kinase inhibitor 1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
RIP2 kinase inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of RIP2 kinase inhibitor 1 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and aryl halides.
Major Products
The major products formed from these reactions include various derivatives of RIP2 kinase inhibitor 1, which can be further tested for their biological activity and therapeutic potential .
Wissenschaftliche Forschungsanwendungen
RIP2 kinase inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of kinase inhibitors.
Biology: Employed in research to understand the role of RIPK2 in cellular signaling pathways and immune response.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases, such as Crohn’s disease, ulcerative colitis, and rheumatoid arthritis
Industry: Utilized in the development of new drugs targeting RIPK2 and related pathways.
Wirkmechanismus
RIP2 kinase inhibitor 1 exerts its effects by binding to the kinase domain of RIPK2, thereby inhibiting its activity. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). As a result, the production of pro-inflammatory cytokines is reduced, leading to decreased inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ponatinib: A kinase inhibitor with a similar binding pattern to RIP2 kinase inhibitor 1.
Gefitinib: A non-selective RIPK2 inhibitor used in combination with other inhibitors to study the effects on inflammatory pathways
Uniqueness
RIP2 kinase inhibitor 1 is unique in its high specificity and potency in inhibiting RIPK2. Unlike other kinase inhibitors, it has been shown to effectively block RIPK2 autophosphorylation and NF-κB signaling, making it a promising candidate for therapeutic development .
Eigenschaften
Molekularformel |
C17H17N5O2S |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(1S,9R,11S)-5-(1,3-benzothiazol-5-yl)-11-hydroxy-2,6,7-triazatricyclo[7.2.1.03,7]dodeca-3,5-diene-4-carboxamide |
InChI |
InChI=1S/C17H17N5O2S/c18-16(24)14-15(9-1-2-13-11(5-9)19-7-25-13)21-22-6-8-3-10(12(23)4-8)20-17(14)22/h1-2,5,7-8,10,12,20,23H,3-4,6H2,(H2,18,24)/t8-,10+,12+/m1/s1 |
InChI-Schlüssel |
IYLHBITVRJLWLH-QRTLGDNMSA-N |
Isomerische SMILES |
C1[C@@H]2C[C@@H]([C@H]1NC3=C(C(=NN3C2)C4=CC5=C(C=C4)SC=N5)C(=O)N)O |
Kanonische SMILES |
C1C2CC(C1NC3=C(C(=NN3C2)C4=CC5=C(C=C4)SC=N5)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


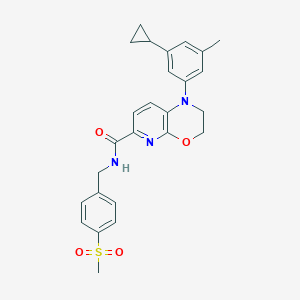

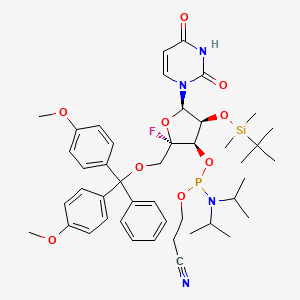
![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)
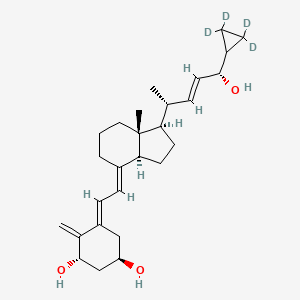
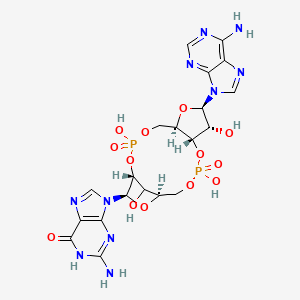
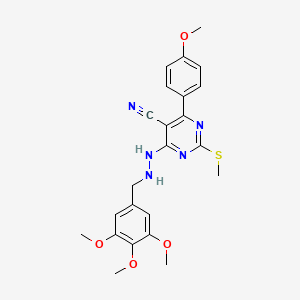
![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
